molecular formula C8H10N2O2 B13991287 4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile CAS No. 7399-08-8

4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Cat. No.: B13991287
CAS No.: 7399-08-8
M. Wt: 166.18 g/mol
InChI Key: JWODGKSSAMJXMR-UHFFFAOYSA-N
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Description

4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is a chemical compound characterized by a pyrrolidine ring with two oxo groups at positions 4 and 5, an isopropyl group at position 1, and a nitrile group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable dicarbonyl compound, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The nitrile group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A related compound with similar structural features but lacking the nitrile group.

    Proline derivatives: Compounds with a similar pyrrolidine ring structure but different substituents.

Uniqueness

4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is unique due to the presence of both oxo and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

7399-08-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4,5-dioxo-1-propan-2-ylpyrrolidine-3-carbonitrile

InChI

InChI=1S/C8H10N2O2/c1-5(2)10-4-6(3-9)7(11)8(10)12/h5-6H,4H2,1-2H3

InChI Key

JWODGKSSAMJXMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(=O)C1=O)C#N

Origin of Product

United States

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